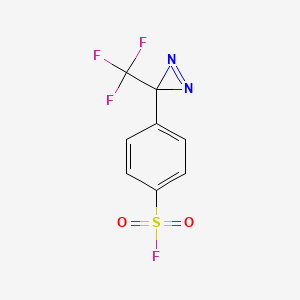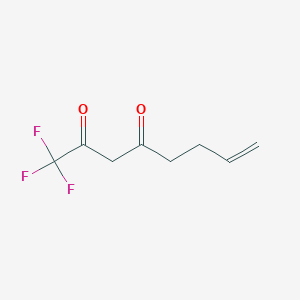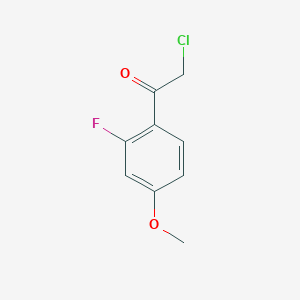![molecular formula C11H8BrNO2 B13513484 7'-Bromo-2',3'-dihydro-1'h-spiro[cyclopropane-1,4'-isoquinoline]-1',3'-dione](/img/structure/B13513484.png)
7'-Bromo-2',3'-dihydro-1'h-spiro[cyclopropane-1,4'-isoquinoline]-1',3'-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7’-Bromo-2’,3’-dihydro-1’h-spiro[cyclopropane-1,4’-isoquinoline]-1’,3’-dione is a chemical compound with the molecular formula C11H12BrN and a molecular weight of 238.12 g/mol. This compound is characterized by its unique spiro structure, which includes a cyclopropane ring fused to an isoquinoline moiety. The presence of a bromine atom at the 7’ position adds to its distinct chemical properties.
準備方法
The synthesis of 7’-Bromo-2’,3’-dihydro-1’h-spiro[cyclopropane-1,4’-isoquinoline]-1’,3’-dione typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through a cyclopropanation reaction using diazo compounds and alkenes under catalytic conditions.
Spiro Formation: The final step involves the formation of the spiro structure by reacting the brominated intermediate with isoquinoline derivatives under specific conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
化学反応の分析
7’-Bromo-2’,3’-dihydro-1’h-spiro[cyclopropane-1,4’-isoquinoline]-1’,3’-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to yield dehalogenated products.
Cyclization Reactions: The spiro structure allows for cyclization reactions to form more complex polycyclic compounds.
Common reagents used in these reactions include N-bromosuccinimide, diazo compounds, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
7’-Bromo-2’,3’-dihydro-1’h-spiro[cyclopropane-1,4’-isoquinoline]-1’,3’-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 7’-Bromo-2’,3’-dihydro-1’h-spiro[cyclopropane-1,4’-isoquinoline]-1’,3’-dione involves its interaction with specific molecular targets and pathways. The bromine atom and spiro structure play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
類似化合物との比較
Similar compounds to 7’-Bromo-2’,3’-dihydro-1’h-spiro[cyclopropane-1,4’-isoquinoline]-1’,3’-dione include:
7-Bromo-1,2,3,4-tetrahydro-isoquinoline: This compound lacks the spiro structure and has different reactivity and applications.
1-Bromo-4-cyclopropylbenzene: This compound has a cyclopropane ring but lacks the isoquinoline moiety.
4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline: This compound has a similar isoquinoline structure but different substituents.
The uniqueness of 7’-Bromo-2’,3’-dihydro-1’h-spiro[cyclopropane-1,4’-isoquinoline]-1’,3’-dione lies in its spiro structure and the presence of the bromine atom, which confer distinct chemical and biological properties .
特性
IUPAC Name |
7'-bromospiro[cyclopropane-1,4'-isoquinoline]-1',3'-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c12-6-1-2-8-7(5-6)9(14)13-10(15)11(8)3-4-11/h1-2,5H,3-4H2,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXXFLGTOFVIQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C3=C(C=C(C=C3)Br)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
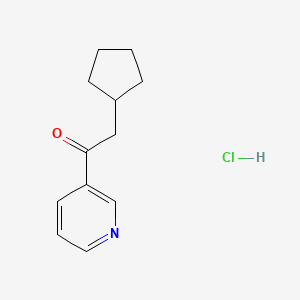

![Potassium;trifluoro-[(2-fluorospiro[3.3]heptan-6-yl)methyl]boranuide](/img/structure/B13513415.png)


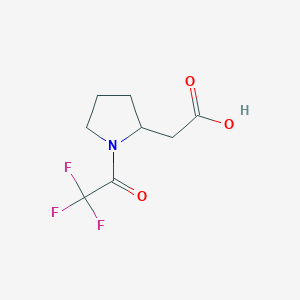
amine hydrochloride](/img/structure/B13513441.png)


